C6-Ceramid

Übersicht

Beschreibung

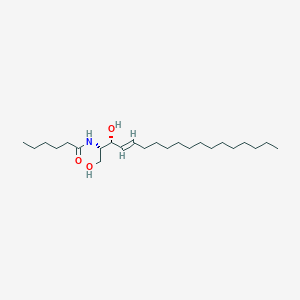

C6-Ceramid, auch bekannt als N-Hexanoylsphingosin, ist ein bioaktives Sphingolipid, das eine entscheidende Rolle in verschiedenen Zellprozessen spielt. Ceramide bestehen aus einer Sphingoidbasisamid, die mit einer Fettsäure verknüpft ist. Die Länge und der Sättigungsgrad innerhalb der Sphingoidbasis oder der Fettsäure bestimmen die biologischen Aktivitäten einzelner Ceramide. This compound ist ein kurzkettiges Ceramid, das ausgiebig für seine Rolle bei der Apoptose, Zellproliferation und intrazellulären Signalwegen untersucht wurde .

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen

This compound kann durch verschiedene Methoden synthetisiert werden. Ein üblicher Ansatz beinhaltet die Kondensation von Serin und Palmitoyl-CoA zur Bildung von 3-Ketosphinganin, das dann zu Sphinganin reduziert wird. Das Sphinganin wird anschließend mit Hexanoyl-CoA acyliert, um this compound zu erzeugen . Diese Methode erfordert bestimmte Reaktionsbedingungen, einschließlich des Vorhandenseins von Enzymen wie Serinpalmitoyltransferase und Ceramidsynthase.

Industrielle Produktionsmethoden

In industriellen Umgebungen kann this compound unter Verwendung lösungsmittelfreier Formulierungen hergestellt werden. Zum Beispiel kann this compound mit Cholesterylphosphocholin komplexiert werden, um flüssige Doppelschichten zu erzeugen, die die Bioverfügbarkeit des Ceramids für zelluläre Anwendungen verbessern . Diese Methode ist vorteilhaft, da sie die Verwendung organischer Lösungsmittel vermeidet, was sie umweltfreundlicher und effizienter für die großtechnische Produktion macht.

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann zu Ceramid-1-phosphat oxidiert werden.

Reduktion: Die Reduktion von this compound kann zur Bildung von Dihydroceramid führen.

Substitution: This compound kann an Glykosylierungsreaktionen teilnehmen, um Glucosylceramid zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Natriumborhydrid oder andere Reduktionsmittel.

Substitution: UDP-Glucose in Gegenwart von Glucosylceramid-Synthase.

Hauptprodukte

Oxidation: Ceramid-1-phosphat.

Reduktion: Dihydroceramid.

Substitution: Glucosylceramid.

Wissenschaftliche Forschungsanwendungen

This compound hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um den Sphingolipid-Stoffwechsel und die Signalwege zu untersuchen.

Biologie: Untersucht für seine Rolle bei Apoptose, Autophagie und Zellproliferation.

Wirkmechanismus

This compound übt seine Wirkungen über mehrere molekulare Ziele und Signalwege aus:

Intrazelluläre Signalgebung: Es interagiert mit Effektorproteinen, um Signalwege wie den Akt-Signalweg zu regulieren, was zu einer Hemmung der Zellproliferation und Angiogenese führt.

Membrandynamik: This compound beeinflusst die Membranfluidität und die Bildung von ceramidangereicherten Membranplattformen.

Wissenschaftliche Forschungsanwendungen

C6-Ceramide has numerous applications in scientific research:

Chemistry: Used as a model compound to study sphingolipid metabolism and signaling pathways.

Biology: Investigated for its role in apoptosis, autophagy, and cell proliferation.

Industry: Utilized in the development of drug delivery systems and formulations for enhanced bioavailability.

Wirkmechanismus

Target of Action

C6 Ceramide, also known as N-hexanoylsphingosine or C6-ceramide, primarily targets the ceramide pathway . The ceramide pathway plays a crucial role in regulating cellular metabolism . Ceramides are synthesized by a family of six ceramide synthase enzymes (CerS), each with distinct specificity for the acyl-CoA substrate . The CerS family is expressed in a variety of human tumors and is involved in tumorigenesis .

Mode of Action

C6 Ceramide interacts with its targets and induces changes in cellular metabolism. It has been found that C6 Ceramide competes with C24-ceramide for the binding site of phosphatidylinositol-5-phosphate-4-kinase type-2 gamma (PIP4K2C) . This interaction leads to the deactivation of multiple oncogenic signaling pathways and promotes cell death .

Biochemical Pathways

C6 Ceramide affects several biochemical pathways. Ceramides and dihydroceramides are synthesized by CerS enzymes via a ping-pong reaction mechanism involving a covalent acyl-enzyme intermediate . Ceramides can also be used as the attachment site of phosphorylation or phosphocholine to generate ceramide-1-phosphate or sphingomyelin . The hydrolysis of sphingomyelin can also produce ceramides .

Pharmacokinetics

The pharmacokinetics of C6 Ceramide involves its absorption, distribution, metabolism, and excretion (ADME). The maximum concentration and area under the curve increase with dose . Clearance is consistent between doses and is observed mainly through the liver without significant hepatotoxicity . The half-life ranges from 20 to 30 hours and the volume of distribution is consistent with a lipophilic drug .

Result of Action

C6 Ceramide shows activity against a variety of cancer cell lines . It can inhibit cell proliferation and induce apoptosis . It also permeates cell membranes and causes mitochondrial Ca2+ influx more efficiently than C6 Ceramide in DMSO .

Action Environment

The action, efficacy, and stability of C6 Ceramide can be influenced by environmental factors. For instance, the formulation used to deliver C6 Ceramide to cells can significantly impact its bioavailability and potency . C6 Ceramide complexed with Cholesteryl Phosphocholine led to much larger biological effects in cultured cells compared to C6 Ceramide dissolved in dimethyl sulfoxide (DMSO) .

Biochemische Analyse

Biochemical Properties

C6 Ceramide is synthesized in the endoplasmic reticulum and is further processed at the Golgi apparatus . It interacts with enzymes, proteins, and other biomolecules, playing a crucial role in the regulation of cell survival, proliferation, apoptosis, migration, invasion, and drug resistance . Importantly, C24-ceramide interacts with phosphatidylinositol-5-phosphate-4-kinase type-2 gamma (PIP4K2C), and C6 Ceramide competes with C24-ceramide for the binding site of PIP4K2C .

Cellular Effects

C6 Ceramide has been shown to inhibit cell growth, migration, and invasion in vitro . It decreases tumor growth and metastasis in the lungs without side effects in xenograft models . It also promotes apoptosis in lung cancer-derived A549 cells by a caspase-dependent mechanism .

Molecular Mechanism

The molecular mechanism underlying ceramide synthesis by CerS enzymes remains poorly understood . It is known that CerS catalysis proceeds via a ping-pong reaction mechanism involving a covalent acyl-enzyme intermediate . C6 Ceramide promotes apoptosis in A549 cells by a caspase-dependent mechanism that can be blocked by overexpression of exogenous BCL2 .

Temporal Effects in Laboratory Settings

In laboratory settings, C6 Ceramide has been shown to have temporal effects. For instance, it has been observed that C6 Ceramide treatment inhibits the proangiogenic activity of multiple myeloma exosomes via the miR-29b/Akt pathway . Furthermore, C6 Ceramide treatment dramatically increases vincristine sensitivity both in vivo and in vitro, involving AMP-activated protein kinase–p53 signaling .

Dosage Effects in Animal Models

In animal models, the effects of C6 Ceramide vary with different dosages. For instance, C6 Ceramide has been shown to decrease tumor growth and metastasis in the lungs without side effects in xenograft models .

Metabolic Pathways

C6 Ceramide is involved in the de novo pathway of ceramides. It relies on acyl-CoA to N-acylate dihydrosphingosine to form dihydroceramide and produce ceramide under the action of desaturase . Ceramide can also be used as the attachment site of phosphorylation or phosphocholine to generate ceramide-1-phosphate or sphingomyelin .

Transport and Distribution

C6 Ceramide is transported and distributed within cells and tissues. In mammalian cells, the ceramide transfer protein forms a contact site between the ER and the trans-Golgi region and transports ceramide utilizing its steroidogenic acute regulatory protein-related lipid transfer domain .

Subcellular Localization

The subcellular localization of C6 Ceramide remains controversial . It is known that the enzymes that regulate ceramide metabolism show distinct subcellular localization and topology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

C6-Ceramide can be synthesized through several methods. One common approach involves the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, which is then reduced to sphinganine. The sphinganine is subsequently acylated with hexanoyl-CoA to produce C6-Ceramide . This method requires specific reaction conditions, including the presence of enzymes such as serine palmitoyltransferase and ceramide synthase.

Industrial Production Methods

In industrial settings, C6-Ceramide can be produced using solvent-free formulations. For example, C6-Ceramide can be complexed with cholesteryl phosphocholine to create fluid bilayers, which enhance the bioavailability of the ceramide for cellular applications . This method is advantageous as it avoids the use of organic solvents, making it more environmentally friendly and efficient for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

C6-Ceramide undergoes various chemical reactions, including:

Oxidation: C6-Ceramide can be oxidized to form ceramide-1-phosphate.

Reduction: Reduction of C6-Ceramide can lead to the formation of dihydroceramide.

Substitution: C6-Ceramide can participate in glycosylation reactions to form glucosylceramide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: UDP-glucose in the presence of glucosylceramide synthase.

Major Products

Oxidation: Ceramide-1-phosphate.

Reduction: Dihydroceramide.

Substitution: Glucosylceramide.

Vergleich Mit ähnlichen Verbindungen

C6-Ceramid wird mit anderen Ceramiden verglichen, wie zum Beispiel:

C2-Ceramid: Ein kurzkettiges Ceramid mit ähnlichen apoptotischen Wirkungen, aber unterschiedlicher Bioverfügbarkeit.

C16-Ceramid: Ein langkettiges Ceramid mit unterschiedlichen Rollen in der Zellsignalgebung und Membrandynamik.

Dihydroceramid: Eine reduzierte Form von Ceramid mit unterschiedlichen biologischen Aktivitäten.

This compound ist aufgrund seiner kurzkettigen Struktur einzigartig, die eine einfachere zelluläre Aufnahme und eine verbesserte Bioverfügbarkeit im Vergleich zu langkettigen Ceramiden ermöglicht .

Eigenschaften

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H47NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h18-19,22-23,26-27H,3-17,20-21H2,1-2H3,(H,25,28)/b19-18+/t22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRJSFWNFTXXQC-QFWQFVLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H47NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90924923 | |

| Record name | N-Hexanoylsphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90924923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124753-97-5 | |

| Record name | N-Hexanoylsphingosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124753975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hexanoylsphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90924923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-HEXANOYLSPHINGOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/038753E78J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

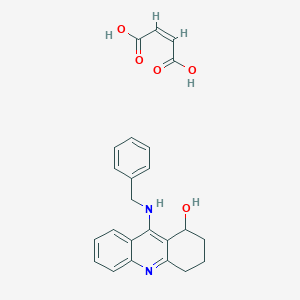

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Azido-3,4-dimethylimidazo[4,5-f]quinoline](/img/structure/B43430.png)

![2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B43433.png)

![2-azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43436.png)

![2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43437.png)

![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,3'-diazirine]-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B43442.png)

![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]benzamide](/img/structure/B43447.png)

![[2-Acetyloxy-2-(2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl] acetate](/img/structure/B43461.png)